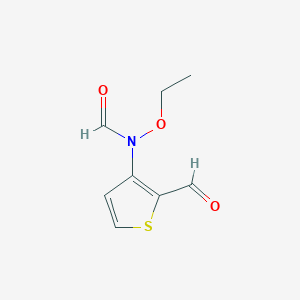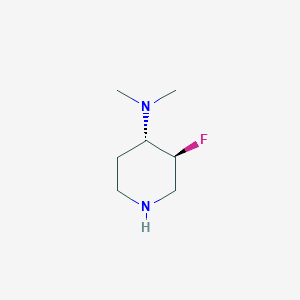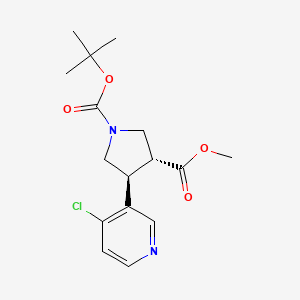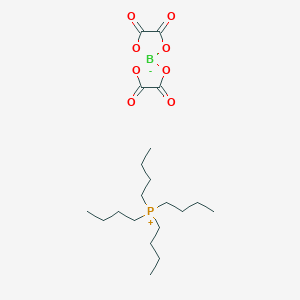
Tetra-n-butylphosphonium bis(oxalato-(2)-borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetra-n-butylphosphonium bis(oxalato-(2)-borate) is an ionic liquid that has garnered attention due to its unique properties and potential applications in various fields. This compound is composed of a tetra-n-butylphosphonium cation and a bis(oxalato-(2)-borate) anion. Ionic liquids like this one are known for their low volatility, high thermal stability, and ability to dissolve a wide range of substances, making them valuable in both academic research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetra-n-butylphosphonium bis(oxalato-(2)-borate) typically involves a metathesis reaction. One common method is to react tetra-n-butylphosphonium bromide with potassium bis(oxalato-(2)-borate) in an aqueous medium. The reaction proceeds as follows:
(C4H9)4PBr+K2B(C2O4)2→(C4H9)4PB(C2O4)2+2KBr
The reaction mixture is stirred at room temperature until the formation of the desired ionic liquid is complete. The product is then purified by washing with water to remove the potassium bromide byproduct and dried under vacuum.
Industrial Production Methods
On an industrial scale, the production of this compound) follows similar principles but is optimized for larger quantities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial to achieving the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
Tetra-n-butylphosphonium bis(oxalato-(2)-borate) can undergo various chemical reactions, including:
Substitution Reactions: The phosphonium cation can participate in nucleophilic substitution reactions.
Complexation Reactions: The oxalato borate anion can form complexes with metal ions.
Redox Reactions: The compound can be involved in redox reactions, particularly in electrochemical applications.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides can react with the phosphonium cation under mild conditions.
Complexation: Metal salts like copper(II) sulfate can form complexes with the ox
Propiedades
Fórmula molecular |
C20H36BO8P |
|---|---|
Peso molecular |
446.3 g/mol |
Nombre IUPAC |
tetrabutylphosphanium;1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonane-2,3,7,8-tetrone |
InChI |
InChI=1S/C16H36P.C4BO8/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;6-1-2(7)11-5(10-1)12-3(8)4(9)13-5/h5-16H2,1-4H3;/q+1;-1 |
Clave InChI |
KZUMSUSIFDQSEN-UHFFFAOYSA-N |
SMILES canónico |
[B-]12(OC(=O)C(=O)O1)OC(=O)C(=O)O2.CCCC[P+](CCCC)(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B12822110.png)
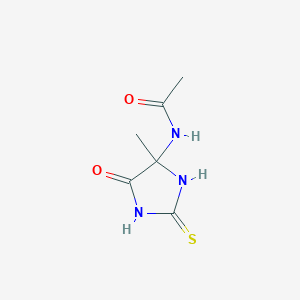
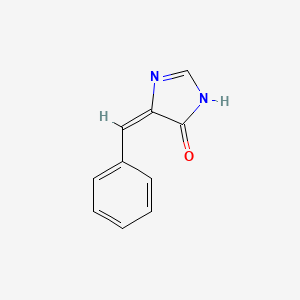
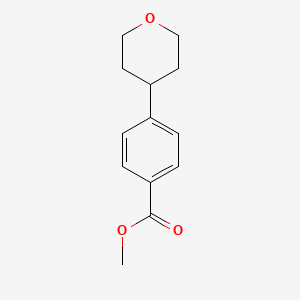

![tert-Butyl (4'-amino-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B12822156.png)
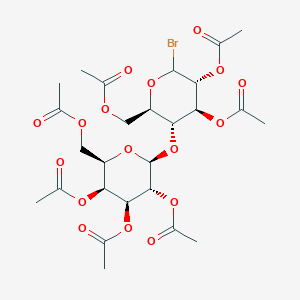
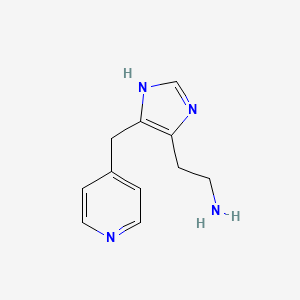
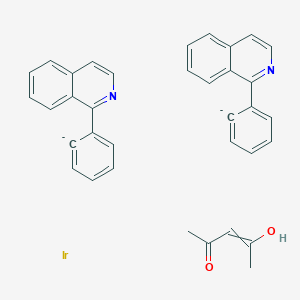
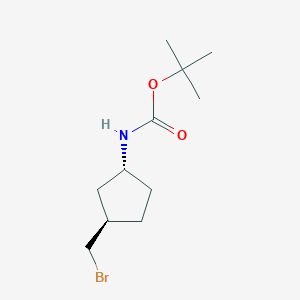
![5-Bromo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12822200.png)
